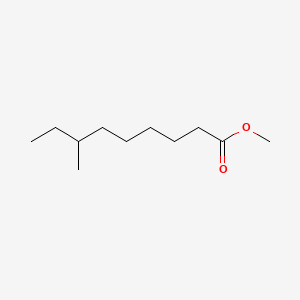
Nonanoic acid, 7-methyl-, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nonanoic acid, 7-methyl-, methyl ester is an organic compound with the molecular formula C10H20O2. It is a type of fatty acid methyl ester, which is a class of compounds containing a fatty acid that is esterified with a methyl group. This compound is also known by other names such as methyl n-nonanoate, methyl nonanoate, methyl nonylate, and methyl pelargonate .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Nonanoic acid, 7-methyl-, methyl ester can be synthesized through esterification, a reaction in which a carboxylic acid and an alcohol are heated in the presence of a mineral acid catalyst to form an ester and water . The general reaction is as follows:
R-COOH+R’-OH→R-COOR’+H2O
Industrial Production Methods
Industrially, this compound can be produced by the ozonolysis of oleic acid, which also produces azelaic acid . Another method involves the dimerization and hydroesterification of 1,3-butadiene, followed by hydrogenation to yield esters of nonanoic acid .
Analyse Chemischer Reaktionen
Types of Reactions
Nonanoic acid, 7-methyl-, methyl ester undergoes various chemical reactions, including:
Oxidation: It can be oxidized to produce 9-hydroxy methyl nonanoate, an ω-hydroxy fatty acid ester.
Reduction: Reduction reactions can convert the ester into alcohols.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like lithium aluminum hydride for reduction. The reactions typically occur under controlled temperature and pressure conditions to ensure the desired product formation.
Major Products
The major products formed from these reactions include various hydroxylated and reduced derivatives of this compound, which can be used in the production of sustainable polymers and other industrial applications .
Wissenschaftliche Forschungsanwendungen
Nonanoic acid, 7-methyl-, methyl ester has several scientific research applications:
Chemistry: It is used as a substrate for the E.
Industry: It is used in the production of sustainable polymers and as a flavoring agent in the food industry.
Wirkmechanismus
The mechanism of action of nonanoic acid, 7-methyl-, methyl ester involves its interaction with specific molecular targets and pathways. For example, it acts as a substrate for the E. coli alkane hydroxylase system, leading to the production of ω-hydroxy fatty acid esters . These esters can then be used in various biochemical pathways to produce sustainable polymers.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl octanoate: Another fatty acid methyl ester with a shorter carbon chain.
Methyl decanoate: A fatty acid methyl ester with a longer carbon chain.
Methyl pelargonate: Another name for nonanoic acid, 7-methyl-, methyl ester.
Uniqueness
This compound is unique due to its specific molecular structure, which allows it to undergo specific chemical reactions and interact with particular molecular targets. Its ability to enhance the penetration of other compounds into biological tissues and its cytotoxic effects on cancer cells make it a valuable compound in scientific research and industrial applications .
Eigenschaften
CAS-Nummer |
5129-63-5 |
|---|---|
Molekularformel |
C11H22O2 |
Molekulargewicht |
186.29 g/mol |
IUPAC-Name |
methyl 7-methylnonanoate |
InChI |
InChI=1S/C11H22O2/c1-4-10(2)8-6-5-7-9-11(12)13-3/h10H,4-9H2,1-3H3 |
InChI-Schlüssel |
MPIAVSUUEONMFL-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)CCCCCC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


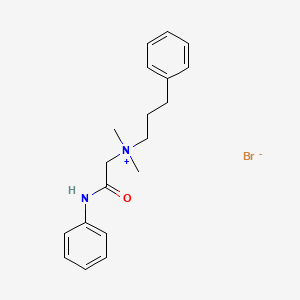
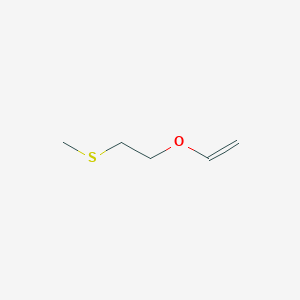

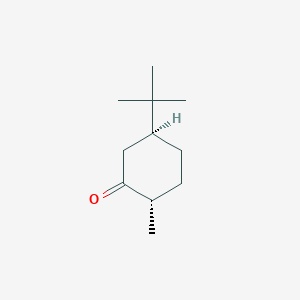
![1-[4-Chloro-3-(2,5-dioxopyrrol-1-yl)phenyl]pyrrole-2,5-dione](/img/structure/B14737292.png)
![2-[2-(4-Ethylphenyl)propan-2-yl]butanedioic acid](/img/structure/B14737296.png)
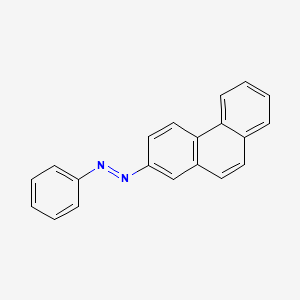
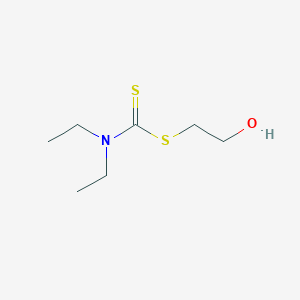
![(1R,9R,10R)-4-methoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-3-ol](/img/structure/B14737314.png)
![1-(3-Bromopropoxy)-4-[4-(3-bromopropoxy)phenoxy]benzene](/img/structure/B14737318.png)
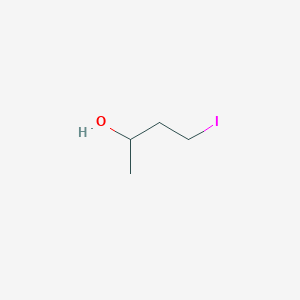
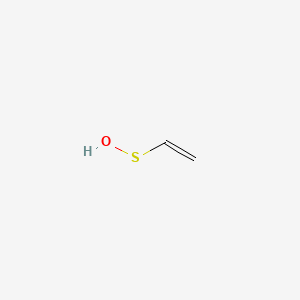
![N-(3-chloro-4-methylphenyl)-3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]piperidine-1-carboxamide](/img/structure/B14737329.png)
![8-(3,4-Dimethoxyphenyl)-7-[(3,4-dimethoxyphenyl)methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B14737336.png)
